

PC-046 cross-reactivity with other tubulin agents

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Compound Focus: PC-046

Cat. No.: S548483

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Comparative Profile of PC-046

The table below summarizes the key experimental data for **PC-046** compared to other classes of tubulin inhibitors.

Feature	PC-046	Vinca Alkaloids	Colchicine Site Inhibitors	Taxanes
Binding Site	Tubulin destabilizer [1]	Vinca site [2]	Colchicine site [3]	β -tubulin lumen (stabilizer) [2]
Primary Mechanism	Inhibits tubulin polymerization [1]	Inhibits tubulin polymerization [2]	Inhibits tubulin polymerization [3]	Promotes tubulin stabilization [2]
NCI-60 COMPARE Correlation	≈ 0.7 (Vincristine, Vinblastine) [1]	Benchmark	Different pattern	Different pattern
MDR Cross-Resistance	No (Active against MDR-1 overexpressing cells) [1]	Often yes (P-gp substrate) [3]	Typically no (Often evade P-gp) [3]	Often yes (P-gp substrate) [3]

Feature	PC-046	Vinca Alkaloids	Colchicine Site Inhibitors	Taxanes
Oral Bioavailability	High (71%) [1]	Low (Typically IV) [4]	Often good (Design advantage) [3]	Low (Typically IV) [2]
Key In Vivo Efficacy	MV-4-11 leukemia, MM.1S myeloma, DU-145 prostate cancer [1]	Various hematologic and solid tumors [2]	Various (e.g., CA-4P in trials) [3]	Various solid tumors [2]
Reported Myelotoxicity	No acute myelosuppression (in SCID mice) [1]	Yes (e.g., neutropenia) [2]	Varies by compound	Yes (e.g., neutropenia) [2]

Detailed Experimental Data & Protocols

The key findings in the table are supported by the following experimental methodologies.

NCI-60 COMPARE Algorithm Analysis

- **Objective:** To identify compounds with similar patterns of growth inhibition across the NCI-60 cancer cell line panel, suggesting a similar mechanism of action (MoA) [1].
- **Protocol:** **PC-046** was screened against the NCI-60 panel. Its growth inhibition pattern was processed using the COMPARE algorithm, which calculated Pearson correlation coefficients with the profiles of known agents [1].
- **Result:** **PC-046** showed a high correlation (≈ 0.7) with vincristine and vinblastine, indicating a similar MoA as a tubulin-destabilizing agent [1].

Mechanism of Action (MoA) Studies

- **Tubulin Polymerization Assay:** In a cell-free system, **PC-046** directly inhibited the polymerization of purified tubulin into microtubules, confirming its direct target is tubulin itself [5].
- **Cell Cycle Analysis:** Treatment of human hematopoietic cancer cells with **PC-046** caused a dose-dependent **arrest in the metaphase** of mitosis. This is a classic effect of agents that disrupt microtubule function, preventing proper formation of the mitotic spindle [5].

- **Mitotic Index Measurement:** Using flow cytometry with an antibody against phosphorylated histone H3 (a marker of mitosis), researchers confirmed a significant increase in the population of cells arrested in the M phase [5].

Multidrug Resistance (MDR) Studies

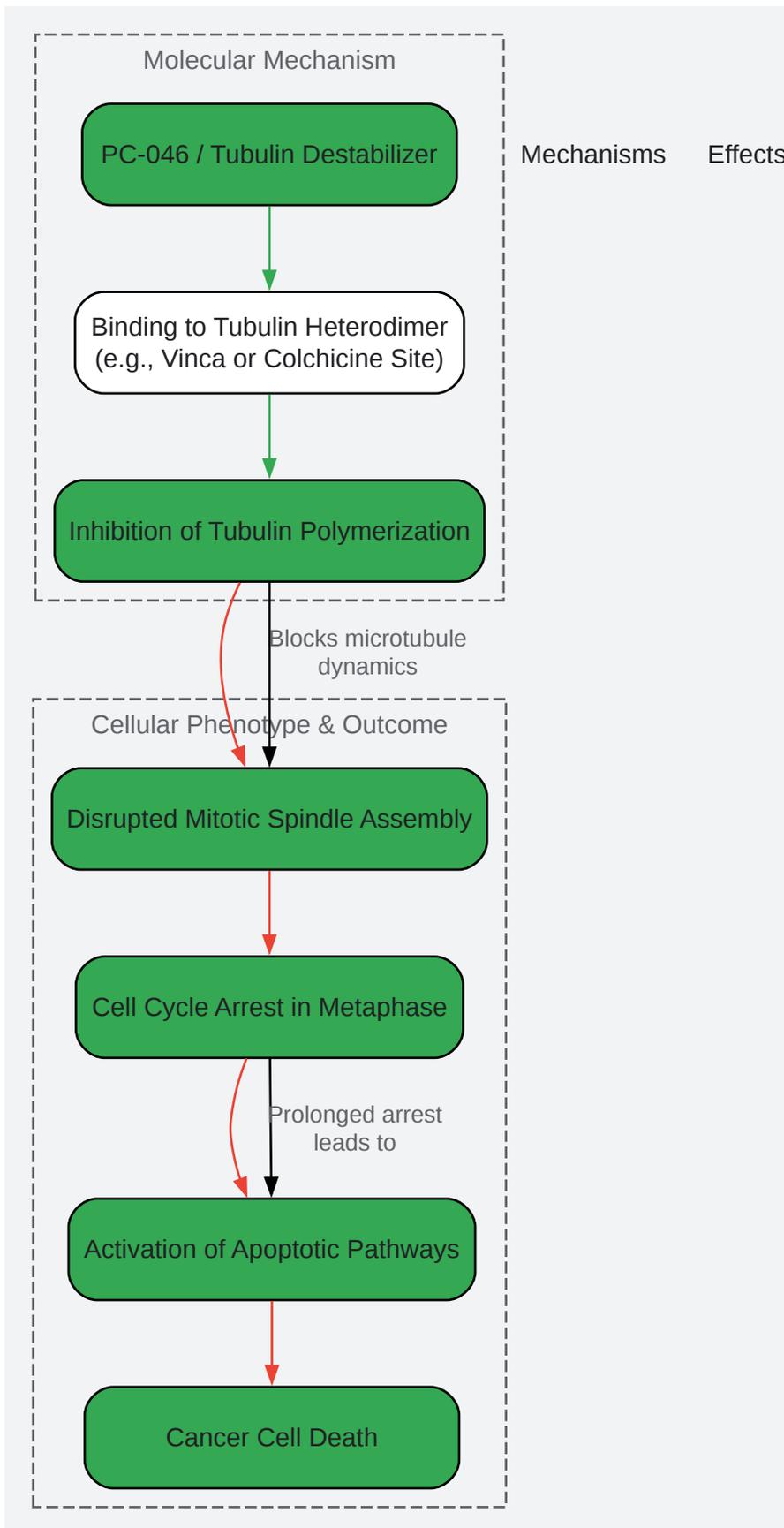
- **Objective:** To determine if **PC-046** is susceptible to resistance mediated by the P-glycoprotein (P-gp) efflux pump.
- **Protocol:** The sensitivity of the parental RPMI 8226 myeloma cell line (8226/S) was compared to its derivative line 8226/Dox40, which overexpresses the MDR-1 encoded P-gp [5].
- **Result:** **PC-046** demonstrated **equivalent growth inhibitory activity in both the sensitive and MDR-1 overexpressing cell lines**. This indicates it is not a substrate for the P-gp efflux pump and can overcome this common resistance mechanism [1].

In Vivo Pharmacokinetics & Efficacy

- **Pharmacokinetics:** In SCID mice, **PC-046** exhibited **71% oral bioavailability** and was distributed to both plasma and bone marrow [1].
- **Efficacy:** **PC-046** showed significant anti-tumor activity in xenograft models of **MV-4-11 acute myeloid leukemia, MM.1S multiple myeloma, and DU-145 prostate cancer** [1].
- **Toxicity:** A single dose just under the acute lethal dose caused **no acute myelosuppression** in non-tumor bearing SCID mice, suggesting a potential safety advantage over some existing tubulin inhibitors [1].

Mechanism of Action Pathway

The following diagram illustrates the mechanism by which **PC-046** and other destabilizing agents disrupt cell division, leading to cancer cell death.



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Mechanism of Tubulin Destabilizing Agents

The pathway shows how **PC-046** binds to tubulin, leading to the failure of cell division and ultimately, programmed cell death (apoptosis) [1] [2].

Key Insights for Researchers

- **Advantages for Drug Development:** **PC-046**'s oral bioavailability and lack of MDR cross-resistance are significant pharmacological advantages over many current tubulin-targeting chemotherapeutics [1].
- **Differentiation from Colchicine-Site Inhibitors:** While both are destabilizers, **PC-046**'s correlation with vinca alkaloids suggests a different binding site (vinca site) compared to colchicine-site inhibitors like combretastatin A-4 (CA-4) [1] [3].
- **Research Applications:** **PC-046** serves as a valuable chemical probe for studying vinca-site biology and is a promising lead compound for developing oral therapies, particularly for hematologic cancers and multidrug-resistant tumors [1].

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